Cas no 2228555-80-2 (O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine)
O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine
- EN300-1908827
- O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine
- 2228555-80-2
-
- Inchi: 1S/C7H8BrClN2O/c8-6-4-11-7(9)3-5(6)1-2-12-10/h3-4H,1-2,10H2
- InChI Key: DEEIGSIZLFAAAR-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=CC=1CCON)Cl
Computed Properties
- Exact Mass: 249.95085g/mol
- Monoisotopic Mass: 249.95085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 48.1Ų
O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908827-1g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-5g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-10g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-0.05g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-0.1g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-0.25g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-0.5g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-1.0g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-1908827-2.5g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1908827-5.0g |
O-[2-(5-bromo-2-chloropyridin-4-yl)ethyl]hydroxylamine |
2228555-80-2 | 5g |
$3520.0 | 2023-06-04 |
O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine
Professional Introduction to Compound with CAS No. 2228555-80-2 and Product Name: O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine
The compound with the CAS number 2228555-80-2 and the product name O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates both bromo and chloro substituents on a pyridine ring, which are strategically positioned to enhance its reactivity and utility in synthetic chemistry.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The pyridine core in O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine serves as an excellent scaffold for further functionalization, allowing chemists to design molecules with tailored biological activities. The presence of both bromo and chloro groups on the pyridine ring not only facilitates cross-coupling reactions but also provides multiple sites for further derivatization, making it a versatile building block in synthetic organic chemistry.
One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors. The hydroxylamine moiety attached to an ethyl group at the 2-position of the pyridine ring introduces a polar functional group that can interact with biological targets through hydrogen bonding or other non-covalent interactions. This feature is particularly valuable in designing molecules that require precise targeting within biological systems.
Recent studies have highlighted the importance of halogenated pyridines in medicinal chemistry. Compounds containing bromo and chloro substituents on a pyridine backbone have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural motif of O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine aligns well with these trends, offering a platform for the discovery of novel pharmacophores.
The synthesis of O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. The introduction of bromo and chloro groups at specific positions on the pyridine ring requires careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing this complex molecule efficiently.
In addition to its synthetic significance, O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine has demonstrated interesting pharmacological properties. Preclinical studies have indicated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. The hydroxylamine group, in particular, has been recognized for its ability to modulate redox-sensitive signaling pathways, which are critical in many pathological processes.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for researchers exploring new chemical entities (NCEs) in drug discovery programs. The ability to modify different parts of the molecule allows for rapid screening and optimization, accelerating the process of identifying lead compounds with high therapeutic efficacy.
As our understanding of molecular interactions continues to evolve, compounds like O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine will play an increasingly important role in shaping the future of medicine. The integration of computational chemistry and high-throughput screening technologies has further enhanced our capacity to explore the biological potential of such molecules. This synergy between experimental chemistry and computational methods is driving innovation in drug discovery at an unprecedented pace.
The development of novel therapeutic agents remains one of the most challenging yet rewarding endeavors in science. With its unique structural attributes and promising pharmacological profile, O-2-(5-bromo-2-chloropyridin-4-yl)ethylhydroxylamine stands as a testament to the ongoing progress in synthetic chemistry and medicinal research. As scientists continue to unravel the complexities of biological systems, compounds like this will undoubtedly contribute to groundbreaking discoveries that improve human health.
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